1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Overview
Description
1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H19BF2N2O2 and its molecular weight is 320.1 g/mol. The purity is usually 95%.
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Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a notable example that has been investigated for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit substantial antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several types of cancer, including:
- Breast Cancer (MCF-7)
- Cervical Cancer (SiHa)
- Prostate Cancer (PC-3)
In vitro assays utilizing the MTT method revealed that certain pyrazole derivatives possess IC50 values indicating significant cytotoxicity. For instance, a related pyrazole compound exhibited an IC50 value of 2.13 ± 0.80 µM against MCF-7 cells and 4.34 ± 0.98 µM against SiHa cells . These findings suggest that modifications to the pyrazole scaffold can enhance its anticancer efficacy.
The mechanisms by which pyrazole derivatives exert their anticancer effects often involve:
- Inhibition of Tubulin Polymerization : Many pyrazole compounds act as tubulin polymerization inhibitors, disrupting the mitotic spindle formation necessary for cell division .
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Kinases : Some derivatives selectively inhibit kinases involved in cancer progression and survival.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural features. Key observations include:
Structural Feature | Effect on Activity |
---|---|
Substituents on the phenyl ring | Altered potency and selectivity |
Presence of dioxaborolane group | Enhanced stability and bioactivity |
Positioning of fluorine atoms | Increased lipophilicity and binding affinity |
Studies indicate that the presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets .
Case Studies
- Antitumor Study : A study conducted on a series of pyrazole derivatives demonstrated significant antitumor properties against HeLa and SKOV3 cell lines with micromolar IC50 values. The structure of the compounds was optimized to enhance their binding affinity to tubulin .
- In Vivo Efficacy : In vivo studies have confirmed that certain pyrazole derivatives exhibit antitumor activity in animal models, further supporting their potential as therapeutic agents .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(18)5-6-14(11)19/h5-8,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFUFFKAVJDRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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